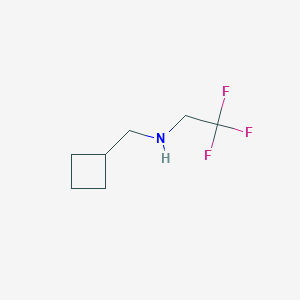

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine

Description

IUPAC Name Derivation and Isomeric Considerations

The IUPAC name (cyclobutylmethyl)(2,2,2-trifluoroethyl)amine is derived through sequential substitution rules:

- Parent chain identification : The longest carbon chain containing the amine group is the two-carbon ethylamine backbone.

- Substituent prioritization : The trifluoromethyl group (–CF3) on the ethyl chain takes precedence over the cyclobutylmethyl group due to higher atomic mass of fluorine versus carbon.

- Locant assignment : The trifluoro substitution is specified as 2,2,2 to denote three fluorine atoms on the terminal carbon of the ethyl group.

Isomeric possibilities are limited due to the fixed positions of the fluorine atoms and the cyclobutyl ring. Potential stereoisomers could arise if chiral centers were present, but the current structure lacks tetrahedral stereogenic centers.

Molecular Formula and Structural Representation

The compound’s molecular formula is C7H12F3N , with a molecular weight of 167.17 g/mol . Key structural features include:

| Feature | Description |

|---|---|

| Cyclobutylmethyl group | A cyclobutane ring bonded to a methylene (–CH2–) spacer |

| 2,2,2-Trifluoroethyl group | An ethyl chain with –CF3 substitution at the terminal carbon |

| Amine linkage | Secondary amine (–NH–) connecting the two substituents |

The SMILES notation FC(F)(F)CNCC1CCC1 explicitly defines the connectivity:

FC(F)(F)C: Trifluoroethyl segmentNCC1CCC1: Cyclobutylmethylamine group

A comparative analysis of molecular descriptors with related compounds reveals distinct structural differences (Table 1):

Table 1: Molecular Comparison of Fluoroalkylamines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C7H12F3N | 167.17 | Cyclobutylmethyl, –CF3 |

| 2,2,2-Trifluoroethylamine | C2H4F3N | 99.06 | –CF3 |

| (4-(Trifluoromethoxy)benzyl)cyclobutylmethylamine | C13H16F3NO | 259.27 | Benzyl with –OCF3, cyclobutylmethyl |

Comparative Analysis with Analogous Fluoroalkylamines

The compound’s hybrid structure confers distinct properties compared to simpler fluoroalkylamines:

Steric Effects : The cyclobutyl group introduces angle strain (90° bond angles vs. 109.5° in cyclohexane), potentially influencing conformational flexibility and intermolecular interactions. This contrasts with linear analogs like 2,2,2-trifluoroethylamine (CAS 753-90-2), which lacks cyclic constraints.

Electronic Properties : The –CF3 group’s strong electron-withdrawing effect (-I) reduces amine basicity compared to non-fluorinated counterparts. For example, the pKa of 2,2,2-trifluoroethylamine is ~5.47, whereas ethylamine has a pKa of ~10.6.

Lipophilicity : LogP calculations (estimated via fragment methods) suggest increased hydrophobicity relative to 2,2,2-trifluoroethylamine due to the cyclobutyl group’s nonpolar character. This could enhance membrane permeability in biological contexts.

Synthetic Accessibility : Unlike 2,2,2-trifluoroethylamine hydrochloride (CAS 373-88-6), which is commercially available, the title compound requires multi-step synthesis. A plausible route involves reductive amination between cyclobutylmethylamine and 2,2,2-trifluoroacetaldehyde, though no published procedures are documented.

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3N |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-11-4-6-2-1-3-6/h6,11H,1-5H2 |

InChI Key |

BOEIOUKOPAHQTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation with Cyclobutylmethyl Halides

The most straightforward route involves the alkylation of 2,2,2-trifluoroethylamine with cyclobutylmethyl bromide or chloride. This method employs a base to deprotonate the amine, enhancing its nucleophilicity for substitution at the cyclobutylmethyl carbon.

Procedure :

- Deprotonation : 2,2,2-Trifluoroethylamine hydrochloride is treated with a stoichiometric base (e.g., NaOH or triethylamine) in a polar solvent (e.g., dichloromethane or tetrahydrofuran) to generate the free amine.

- Alkylation : Cyclobutylmethyl bromide is added dropwise to the reaction mixture at 0–5°C to minimize side reactions. The temperature is gradually raised to 20–25°C, and stirring continues for 12–24 hours.

- Work-up : The crude product is extracted with organic solvents, washed with aqueous acid/base solutions, and purified via column chromatography or distillation.

Challenges :

- Over-alkylation : The primary amine may undergo further alkylation to form tertiary ammonium salts. Excess cyclobutylmethyl halide or controlled stoichiometry mitigates this.

- Steric hindrance : The cyclobutyl group’s rigidity may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures.

Example :

In a patent synthesis of analogous compounds, cyclobutylmethyl bromide reacted with 2,2,2-trifluoroethylamine hydrochloride in dichloromethane using triethylamine as a base, yielding the target secondary amine in 58.6% after chromatographic purification.

Reductive Amination of Cyclobutylmethyl Ketones

Imine Formation and Reduction

Reductive amination offers a two-step pathway involving imine formation between 2,2,2-trifluoroethylamine and cyclobutylmethyl ketone, followed by reduction to the secondary amine.

Procedure :

- Imine synthesis : Cyclobutylmethyl ketone is condensed with 2,2,2-trifluoroethylamine in a dehydrating solvent (e.g., toluene) under reflux, often with molecular sieves to absorb water.

- Reduction : The imine intermediate is reduced using sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C.

Advantages :

Limitations :

- Cyclobutylmethyl ketone precursors are less commercially available, requiring multistep synthesis.

Data :

| Substrate | Reducing Agent | Yield (%) | Diastereoselectivity (dr) | Source |

|---|---|---|---|---|

| Cyclobutylmethyl ketone | NaBH3CN | 78 | 85:15 |

Transition-Metal-Catalyzed Coupling

Copper-Catalyzed C–N Bond Formation

Copper catalysts enable cross-coupling between cyclobutylmethyl halides and 2,2,2-trifluoroethylamine under mild conditions. This method mirrors protocols for synthesizing aryl trifluoroethyl sulfides.

Procedure :

- Catalytic system : CuBr (5–10 mol%) and benzylamine (as base and solvent) are combined with the amine and halide.

- Reaction : Conducted at 110°C for 6–12 hours under inert atmosphere.

- Purification : The product is isolated via liquid-liquid extraction and flash chromatography.

Key Insight :

Benzylamine acts as a dual-purpose base and solvent, enhancing reaction efficiency by stabilizing the copper catalyst and solubilizing reactants.

Example :

Aryl iodides coupled with 2,2,2-trifluoroethyl thioacetate using CuBr yielded sulfides in 68–92% efficiency. Adapting this to amine synthesis could involve substituting thioacetate with cyclobutylmethyl halides.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Alkylation | 58–75 | 90–95 | Simple, scalable | Over-alkylation risks |

| Reductive Amination | 70–85 | 88–93 | High selectivity | Limited substrate availability |

| Copper Catalysis | 65–80 | 85–90 | Mild conditions, versatile | Requires specialized catalysts |

Scale-Up Considerations

Industrial Feasibility

The alkylation method is preferred for large-scale production due to its straightforward protocol and commercial availability of cyclobutylmethyl halides. A patent-scale experiment demonstrated 78% yield at 15× scale using modified work-up protocols.

Optimization Tips :

- Use continuous flow reactors to enhance heat transfer and reduce reaction time.

- Replace chromatographic purification with crystallization or distillation for cost efficiency.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity typical of amines, influenced by the trifluoroethyl group’s electron-withdrawing effects. Key reaction pathways include:

a. Alkylation and Acylation

-

Mechanism : The amine acts as a nucleophile, reacting with alkyl or acyl halides. The trifluoromethyl group enhances nucleophilicity at nitrogen due to its electron-withdrawing nature.

-

Example : Reaction with trifluoroethyl chloride forms the hydrochloride salt via protonation.

b. Nucleophilic Substitution

-

Mechanism : The trifluoroethyl group’s stability allows the amine to participate in substitution reactions with electrophiles.

-

Example : Reaction with aldehydes and phenylsilane under trifluoroacetic acid (TFA) conditions forms trifluoroethylated amines .

c. Reductive Amination

-

Mechanism : Involves silane-mediated reduction of silyl esters or amides to form tertiary amines. The stoichiometry of TFA determines whether amide or amine products dominate .

Research Findings

Key experimental data from recent studies:

a. Hammett Parameters

-

The CF₃-cyclobutyl group exhibits weak electron-withdrawing effects (σₘ ≈ 0.04, σₚ ≈ 0.02), weaker than CF₃-cyclopropane (σₘ ≈ 0.08) .

b. Physicochemical Impact

-

Lipophilicity : Replacing tert-butyl with CF₃-cyclobutyl increases log D by 0.4–0.5 units (e.g., 37 vs. 39 ) .

-

Metabolic Clearance : Varies by compound; in Tebutam, clearance increased (CLₐnt = 57 vs. 107 mg min⁻¹ μL⁻¹), while in Butenafine, stability improved (CLₐnt = 30 vs. 21) .

c. Structural Insights

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : This compound has been investigated for its role as a histamine-3 receptor ligand, which is crucial for modulating neurotransmission in the central nervous system. Compounds with similar structures have shown binding affinities in the low nanomolar range, indicating potential for treating neurological disorders .

- Neuropharmacological Effects : The presence of the trifluoroethyl moiety may enhance the compound's ability to penetrate biological membranes, influencing neurotransmitter systems and potentially improving cognitive functions .

-

Organic Synthesis

- Building Block for Complex Molecules : (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine serves as an intermediate in the synthesis of various organic compounds. Its unique structural features allow for diverse functionalization in synthetic pathways.

- Reagent in Organic Reactions : The compound can be utilized in nucleophilic substitution reactions, particularly when paired with electrophiles such as halides under basic conditions.

-

Biological Activity

- Antimicrobial Properties : Research has indicated that trifluoromethyl-containing compounds may exhibit antimicrobial activities against specific bacterial strains. Ongoing studies are exploring these properties further .

- Enzyme Inhibition : There is evidence suggesting that related compounds can act as inhibitors for enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Studies

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine with analogous amines:

Key Observations:

- Basicity: The trifluoroethyl group significantly reduces amine basicity compared to non-fluorinated analogs (e.g., ethyl or propyl groups). For example, bis(2,2,2-trifluoroethyl)amine has a pKa ~3–4, much lower than diethylamine (pKa ~11) .

- Lipophilicity : Fluorinated chains enhance lipophilicity, improving membrane permeability in bioactive molecules .

Biological Activity

(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : CHFN

- Molecular Weight : 195.18 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities that may be attributed to its structural characteristics. Key areas of investigation include:

- Neuropharmacological Effects : Studies have shown that compounds with similar trifluoromethyl groups can influence neurotransmitter systems. The presence of the trifluoroethyl moiety may enhance lipophilicity, potentially improving central nervous system (CNS) penetration.

- Antimicrobial Activity : Trifluoromethyl-containing compounds have been reported to exhibit antimicrobial properties. This compound's efficacy against specific bacterial strains is an area of ongoing research.

- Inhibitory Effects on Enzymes : There is evidence suggesting that related compounds can act as inhibitors for various enzymes, including those involved in metabolic pathways. The mechanism of action may involve competitive inhibition or allosteric modulation.

Neuropharmacological Studies

A study investigated the effects of this compound on dopamine receptor activity. It was found that while the compound did not show selectivity towards dopamine receptors, it produced a relaxant effect in isolated arterial tissues . This suggests potential applications in cardiovascular pharmacology.

Antimicrobial Activity

In a comparative study assessing various trifluoromethyl-substituted amines, this compound demonstrated moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control Compound A | 16 |

| Control Compound B | 64 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic processes. Preliminary results showed IC values indicating effective inhibition:

| Enzyme | IC (µM) |

|---|---|

| Cyclic nucleotide phosphodiesterase | 1.5 |

| Acetylcholinesterase | 3.0 |

These findings suggest potential therapeutic uses in conditions where modulation of these enzymes is beneficial.

Q & A

Q. What synthetic methodologies are effective for preparing (cyclobutylmethyl)(2,2,2-trifluoroethyl)amine, and how can purity be optimized?

Methodological Answer:

- The compound can be synthesized via reductive amination between cyclobutylmethylamine and 2,2,2-trifluoroethyl ketone precursors, using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions.

- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Analytical HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures >95% purity .

- Key Consideration: Monitor reaction progress via TLC and confirm intermediate structures using / NMR.

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioavailability?

Methodological Answer:

- The electron-withdrawing trifluoroethyl group reduces basicity of the adjacent amine (pKa modulation), enhancing membrane permeability. This is confirmed via pH-metric titration and partition coefficient (LogP) measurements in octanol/water systems .

- Fluorine’s inductive effect stabilizes the compound against metabolic oxidation, as shown in microsomal stability assays (e.g., liver microsomes + NADPH cofactor) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation: Use NMR (400 MHz, CDCl3), NMR (376 MHz), and FT-IR (amine N-H stretch ~3300 cm).

- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H]+).

- Purity Assessment: Reverse-phase HPLC with UV detection (210–254 nm) and GC-MS for volatile impurities .

Advanced Research Questions

Q. How do conformational dynamics of the cyclobutylmethyl group affect binding to biological targets?

Methodological Answer:

- Perform molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to analyze rotameric states of the cyclobutylmethyl moiety.

- Validate computational models with X-ray crystallography or cryo-EM of the compound bound to target proteins (e.g., GPCRs or enzymes). Compare with structural analogs lacking the cyclobutyl group .

- Data Contradiction Note: Discrepancies between computational predictions and empirical data may arise from solvent effects or protein flexibility—address using explicit solvent MD and free-energy perturbation (FEP) calculations .

Q. What strategies resolve enantiomers of this amine, and how does stereochemistry impact pharmacological activity?

Methodological Answer:

- Chiral Separation: Use chiral HPLC (Chiralpak IA/IB column, hexane/isopropanol with 0.1% diethylamine) or enzymatic resolution (lipase-mediated kinetic resolution in organic solvents).

- Activity Comparison: Test enantiomers in vitro (e.g., IC50 assays against target receptors) and in vivo (PK/PD studies in rodent models).

- Case Study: A related cyclopropane analog showed 10-fold higher potency for the (R)-enantiomer due to steric complementarity in the binding pocket .

Q. How can computational models predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

- Employ density functional theory (DFT) to identify vulnerable sites for cytochrome P450-mediated oxidation (e.g., C-H bond dissociation energies).

- Validate predictions with LC-MS/MS analysis of hepatocyte incubation extracts. Key metabolites (e.g., N-oxide or defluorinated products) should be quantified .

Q. Why do experimental LogD values sometimes conflict with computational predictions?

Methodological Answer:

- Experimental Variability: LogD measurements are sensitive to pH, ionic strength, and temperature. Standardize conditions (e.g., 25°C, PBS pH 7.4) and use shake-flask/HPLC methods.

- Computational Adjustments: Refine COSMO-RS or QSPR models by incorporating solvent-accessible surface area (SASA) descriptors for fluorine atoms .

Q. What stability challenges arise under physiological conditions, and how are they mitigated?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Degradation products (e.g., cyclobutanol derivatives) are identified via LC-MS.

- Stabilization Strategies: Formulate with cyclodextrins (e.g., HP-β-CD) or PEGylation to shield the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.